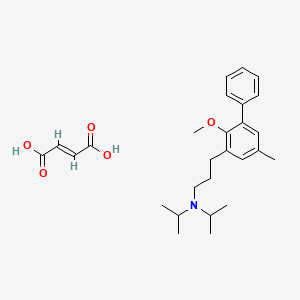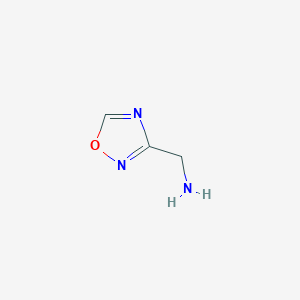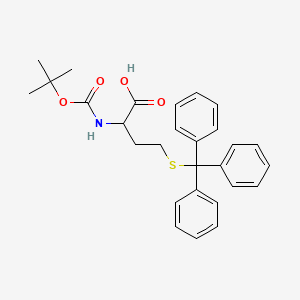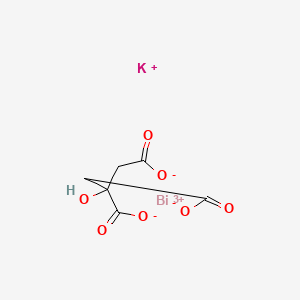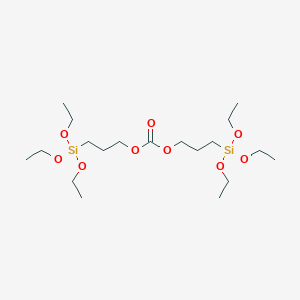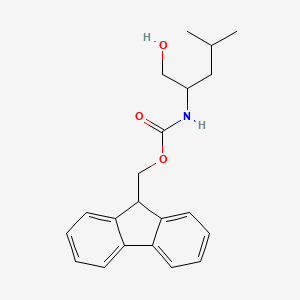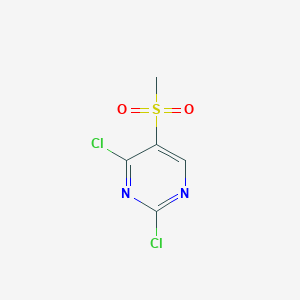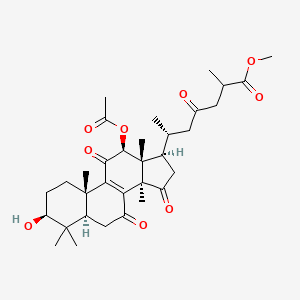
Methyl ganoderate H
Descripción general
Descripción
Methyl ganoderate H is a natural product that can be isolated from Ganoderma lucidum . It has been found to have a moderate inhibitory effect on NO production .
Synthesis Analysis
Methyl ganoderate H is a triterpenoid derived from Ganoderma lucidum . The synthesis of Methyl ganoderate H involves the mevalonate pathway . The structure–activity relationships of ganoderma acids, including methyl ganoderate H, have been analyzed as aldose reductase inhibitors .Molecular Structure Analysis
Methyl ganoderate H is a triterpene with four cyclic and two linear isoprenes . The structure of Methyl ganoderate H is methyl 3β-hydroxy-12β-acetoxy-7,11,15,23-tetraoxo-5α-lanost-8-en-26-oate .Aplicaciones Científicas De Investigación
Comprehensive Analysis of Methyl Ganoderate H Applications
Methyl ganoderate H, a triterpenoid compound derived from the Ganoderma species, has been the subject of various scientific studies due to its unique bioactive properties. Below is a detailed analysis of its applications across different fields of research.
Antitumor Activity: Methyl ganoderate H has been identified as having potential antitumor properties. Studies suggest that it can induce apoptosis in cancer cells and inhibit tumor growth. This is particularly significant in complementary cancer therapy, where it could be used alongside conventional treatments to enhance efficacy .
Anti-inflammatory Effects: The compound exhibits anti-inflammatory effects, which could be beneficial in the treatment of chronic inflammatory diseases. It may work by modulating the immune response and inhibiting the production of pro-inflammatory cytokines .
Antioxidant Properties: Research indicates that methyl ganoderate H has strong antioxidant capabilities. It can neutralize free radicals, which are implicated in the aging process and various degenerative diseases, including atherosclerosis and dementia .
Antimicrobial Activity: This triterpenoid has shown antimicrobial activity against a range of pathogens. Its potential as a natural antimicrobial agent is being explored, which could lead to the development of new treatments for infections .
Blood Fat Reduction: There is evidence to suggest that methyl ganoderate H can help reduce blood lipid levels. This property could make it a valuable component in managing conditions like hyperlipidemia and preventing cardiovascular diseases .
Neuroprotective Effects: Methyl ganoderate H has demonstrated neuroprotective effects, which could be utilized in preventing or treating neurodegenerative diseases such as Alzheimer’s. It protects neuronal cells from oxidative stress and amyloid-beta-induced toxicity .
Immunomodulatory Functions: The compound is known for its immunomodulatory functions. It can enhance the body’s immune response, making it a potential adjunct in the treatment of immunocompromised patients or in boosting overall immune health .
Potential in Functional Foods: Due to its low toxicity and various health-promoting properties, methyl ganoderate H is being considered as an ingredient in functional foods. These foods aim to offer additional health benefits beyond basic nutrition and may contribute to disease prevention .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Methyl Ganoderate H, also known as “methyl (6R)-6-[(3S,5R,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoate”, is a triterpenoid compound isolated from the medicinal mushroom Ganoderma lucidum . This compound has been found to have a moderate inhibitory effect on nitric oxide (NO) production .
Target of Action
It’s known that ganoderma lucidum triterpenoids, including methyl ganoderate h, have a wide range of pharmacological activities and therapeutic effects on human ailments . They are known to have anti-tumor, liver protection, anti-inflammatory, immune regulation, anti-oxidation, anti-viral, anti-hyperglycemic, and anti-hyperlipidemic effects .
Mode of Action
Methyl Ganoderate H interacts with its targets primarily by inhibiting NO production . NO is a signaling molecule that plays a crucial role in many physiological and pathological processes. By inhibiting NO production, Methyl Ganoderate H can modulate these processes, potentially leading to its observed therapeutic effects .
Biochemical Pathways
Methyl Ganoderate H, like other ganoderic acids, is a product of the mevalonate pathway . This pathway is crucial for the production of many important biochemical compounds, including cholesterol, coenzyme Q, and dolichols. By modulating this pathway, Methyl Ganoderate H can affect a wide range of downstream effects .
Pharmacokinetics
It’s known that ganoderma lucidum triterpenoids are usually produced at very low concentrations and the producing mushroom requires tedious field cultivation for industrial application
Result of Action
Given its inhibitory effect on no production, it’s likely that this compound can modulate a variety of cellular processes, potentially leading to its observed therapeutic effects .
Action Environment
The action, efficacy, and stability of Methyl Ganoderate H can be influenced by various environmental factors. For instance, the production of ganoderic acids, including Methyl Ganoderate H, can be regulated by both environmental and genetic factors . Understanding these factors can help optimize the production and application of this compound.
Propiedades
IUPAC Name |
methyl (6R)-6-[(3S,5R,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H46O9/c1-16(12-19(35)13-17(2)29(40)41-9)20-14-24(38)33(8)25-21(36)15-22-30(4,5)23(37)10-11-31(22,6)26(25)27(39)28(32(20,33)7)42-18(3)34/h16-17,20,22-23,28,37H,10-15H2,1-9H3/t16-,17?,20-,22+,23+,28-,31+,32+,33+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYWXCIDKNDYTK-RRHNHSKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)CC(C)C(=O)OC)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)OC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)CC(C)C(=O)OC)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)OC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H46O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl ganoderate H | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




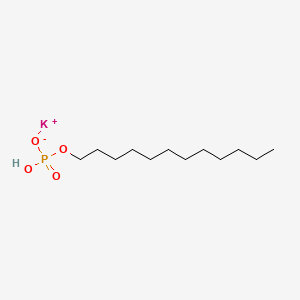
![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2-[(1-hydroxy-6-oxocyclohex-2-ene-1-carbonyl)oxymethyl]phenoxy]oxan-2-yl]methyl benzoate](/img/structure/B1632330.png)
